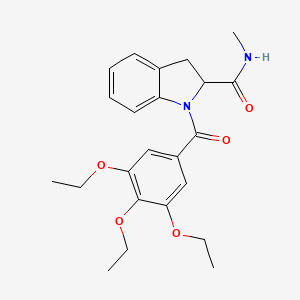

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.

Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the indoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the ethoxylated benzoyl indoline with methylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted indoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Enzyme Inhibition

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit enzymes involved in cancer and microbial infections. The compound interacts with the active sites of these enzymes, forming hydrogen bonds and hydrophobic interactions that lead to decreased enzymatic activity .

Anticancer Activity

The compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. In vitro studies suggest that it can effectively inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent .

Biological Studies

This compound is utilized in biological research to study cell signaling pathways. Its role as a probe allows researchers to investigate the effects of indole derivatives on biological systems. This includes modulation of cell signaling pathways through interactions with receptors and proteins involved in signal transduction .

Pharmaceutical Development

Therapeutic Applications

The compound is being explored for multiple therapeutic applications, including:

- Anti-inflammatory : Research indicates potential anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

- Antiviral : Preliminary studies suggest efficacy against certain viral infections.

- Antimicrobial : Its ability to inhibit microbial growth positions it as a potential candidate for developing new antimicrobial agents .

Industrial Applications

In addition to its medicinal properties, this compound serves as an intermediate in the synthesis of other complex organic molecules. It is also employed as a catalyst in various chemical reactions within industrial settings.

Mecanismo De Acción

The mechanism of action of N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity by forming hydrogen bonds and hydrophobic interactions.

Cell Signaling Modulation: It modulates cell signaling pathways by interacting with receptors and proteins involved in signal transduction.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparación Con Compuestos Similares

Similar Compounds

N-methyl-1-(3,4,5-trimethoxybenzoyl)indoline-2-carboxamide: Similar structure with methoxy groups instead of ethoxy groups.

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide is unique due to its specific substitution pattern and the presence of both ethoxy and carboxamide groups.

Actividad Biológica

N-methyl-1-(3,4,5-triethoxybenzoyl)indoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of indoline derivatives with triethoxybenzoyl moieties. The structural modifications at the indoline core and the carboxamide group are crucial for enhancing biological activity. The compound exhibits a lipophilic character attributed to the triethoxybenzoyl group, which is believed to facilitate membrane permeability and interaction with biological targets.

Antitumor Activity

Research indicates that indole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study on related indole-2-carboxamides demonstrated that modifications to the indole structure can lead to enhanced activity against cancer cells through multiple mechanisms:

- Mechanistic Insights : The compound has been shown to act as a multi-targeted kinase inhibitor affecting pathways such as EGFR and CDK2. This multi-targeting may contribute to its effectiveness in inhibiting tumor growth.

- Cytotoxicity : In vitro studies have reported IC50 values indicating potent cytotoxic effects on cancer cell lines such as KNS42 (IC50 = 0.84 μM) and HCT116 (IC50 values ranging from 0.31 μM to 0.34 μM for related compounds) .

Antimicrobial Activity

This compound has also been evaluated for its antitubercular properties. A related compound demonstrated promising activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.32 μM . The compound's selectivity index suggests minimal cytotoxicity towards mammalian cells (IC50 = 40.9 μM), indicating a favorable therapeutic window.

Case Study 1: Anticancer Activity

In a study focused on indole derivatives, this compound was subjected to various cytotoxicity assays against human glioblastoma multiforme (GBM) cell lines. The results indicated that the compound effectively induced apoptosis through caspase activation pathways and modulation of Bcl2 family proteins .

Case Study 2: Antitubercular Activity

Another investigation highlighted the antitubercular efficacy of structurally similar indole derivatives. The study revealed that these compounds could inhibit MmpL3—a critical protein for Mycobacterium tuberculosis survival—suggesting that this compound may share similar mechanisms .

Data Summary

| Compound Name | Activity Type | IC50/MIC Value | Target/Mechanism |

|---|---|---|---|

| This compound | Antitumor | 0.84 μM (KNS42) | Multi-targeted kinase inhibition |

| Related Indole Derivative | Antitubercular | 0.32 μM (MIC) | Inhibition of MmpL3 in Mycobacterium tuberculosis |

| Indole Derivative | Cytotoxicity | 0.31–0.34 μM | Apoptosis via caspase activation |

Propiedades

IUPAC Name |

N-methyl-1-(3,4,5-triethoxybenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-5-28-19-13-16(14-20(29-6-2)21(19)30-7-3)23(27)25-17-11-9-8-10-15(17)12-18(25)22(26)24-4/h8-11,13-14,18H,5-7,12H2,1-4H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQMWSKKIWMDSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(CC3=CC=CC=C32)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.